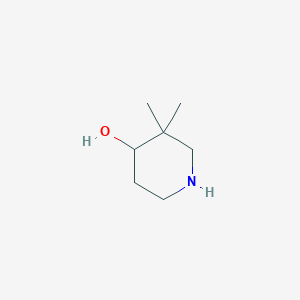

3,3-Dimethylpiperidin-4-ol

Overview

Description

3,3-Dimethylpiperidin-4-ol, also known as 3,3-dimethylpyrrolidin-4-ol, is an organic compound belonging to the piperidine family. It is a colorless liquid with a boiling point of 86°C and a melting point of -17°C. This compound is a versatile compound that has been used in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Stereochemistry

The synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, including their derived esters, have been studied extensively. These studies focus on the configurations and preferred conformations based on p.m.r. characteristics, contributing to the understanding of the structural properties of similar compounds like 3,3-Dimethylpiperidin-4-ol (Casy & Jeffery, 1972).

Conformational Equilibria

Research on N,3- and N,4-dimethylpiperidine offers insights into the conformational equilibrium of this compound. The studies estimate the free energy difference for the C-methyl group in these compounds, providing a deeper understanding of their conformational behavior (Robinson, 1975).

Binding Assays

A series of 3,3-dimethylpiperidine derivatives was prepared for radioligand binding assays, targeting σ(1) and σ(2) receptors. The compounds, mostly bearing heterocyclic rings or bicyclic nuclei, demonstrate varied affinities for these receptors, which is crucial for understanding the pharmacological properties of this compound (Ferorelli et al., 2011).

Thermochemistry Studies

The thermochemistry of methylpiperidines, including dimethylpiperidine derivatives, has been studied to understand the influence of methyl groups on the stability and conformational behavior of the piperidine ring. This research is crucial for predicting the physical properties and reactivity of compounds like this compound (Silva et al., 2006).

Rates of Conformational Change

Studies on 3,3-dimethylpiperidine have provided insights into the rates of conformational changes and solvent effects on its conformation. Understanding these dynamics is essential for predicting the reactivity and interactions of this compound in different environments (Hyun & So, 1997).

Polymer Synthesis

This compound derivatives have been used in the synthesis of poly(β-aminoesters), which are significant in the field of biodegradable polymers and drug delivery systems. These studies explore the potential of such compounds in creating novel materials with specific degradation properties (Lynn & Langer, 2000).

Novel Compounds Synthesis

Research includes the synthesis of novel compounds like 4-cyano-4-dimethylamino-1,3-dimethylpiperidines and their reaction with nucleophilic reagents. Such studies contribute to the development of new chemical entities with potential applications in various fields (Unkovskii et al., 1973).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, maintaining good ventilation during use and storage, and preventing inhalation of gas, mist, steam, and spray .

Future Directions

While the future directions for this compound are not explicitly mentioned in the search results, its potential applications in the synthesis of pesticides, medicines, and dyes, as well as its anti-inflammatory, antibacterial, and antioxidant properties, suggest that it could be further explored in these areas .

Properties

IUPAC Name |

3,3-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCBPOMEIUZJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620992 | |

| Record name | 3,3-Dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373603-88-4 | |

| Record name | 3,3-Dimethyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373603-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the formation and presence of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol in the context of MLN3897 metabolism?

A1: The research abstract [] indicates that 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol (abbreviated as M40 in the study) is a significant metabolite of MLN3897 in humans. It's formed through the N-dealkylation of the piperidinyl moiety present in the parent molecule. Interestingly, the study found that metabolites originating from the chlorophenyl-labeled moiety, like M40, exhibited notably higher systemic exposure compared to metabolites derived from the tricyclic-labeled moiety. This suggests that the metabolic pathway leading to M40 might be more prominent or that M40 is cleared from the system at a slower rate. This information is valuable for understanding the overall pharmacokinetic profile of MLN3897.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)

![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1321969.png)

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)

![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)